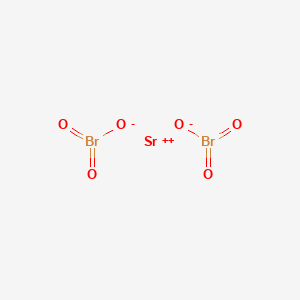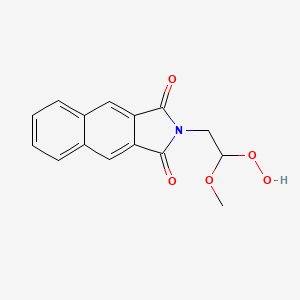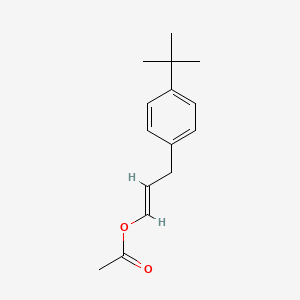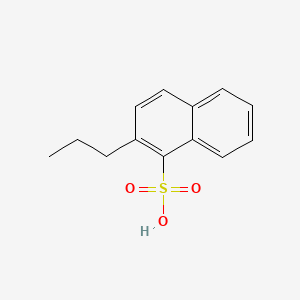
(Hexadecyl)icosyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hexadecyl)icosyl acrylate is a chemical compound with the molecular formula C39H76O2. It is an ester formed from hexadecyl alcohol and icosyl acrylate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hexadecyl)icosyl acrylate typically involves the esterification reaction between hexadecyl alcohol and icosyl acrylate. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(Hexadecyl)icosyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions to initiate the polymerization process.
Major Products Formed
Scientific Research Applications
(Hexadecyl)icosyl acrylate has several applications in scientific research:
Materials Science: It is used in the synthesis of polymers with unique thermal and mechanical properties.
Biomedical Applications: The compound is explored for use in drug delivery systems due to its biocompatibility and ability to form stable microspheres.
Industrial Applications: It is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of (Hexadecyl)icosyl acrylate primarily involves its ability to undergo polymerization and form stable polymers. The ester functional group in the compound allows it to participate in various chemical reactions, leading to the formation of polymers with desirable properties. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the reactions are carried out .
Comparison with Similar Compounds
Similar Compounds
Hexadecyl acrylate: Similar in structure but with a shorter carbon chain.
Icosyl acrylate: Similar in structure but with a different alcohol component.
Uniqueness
(Hexadecyl)icosyl acrylate is unique due to its long carbon chain, which imparts specific thermal and mechanical properties to the polymers formed from it. This makes it particularly useful in applications requiring high stability and durability .
Properties
CAS No. |
50972-58-2 |
|---|---|
Molecular Formula |
C39H76O2 |
Molecular Weight |
577.0 g/mol |
IUPAC Name |
hexatriacontan-17-yl prop-2-enoate |
InChI |
InChI=1S/C39H76O2/c1-4-7-9-11-13-15-17-19-21-22-23-25-27-29-31-33-35-37-38(41-39(40)6-3)36-34-32-30-28-26-24-20-18-16-14-12-10-8-5-2/h6,38H,3-5,7-37H2,1-2H3 |
InChI Key |
XKHBDEPVHYZQJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















